N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene and pyridine rings. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of various substituted pyridine and furan derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide can be used to study the interaction of thiophene and pyridine derivatives with biological targets. It may also serve as a probe in biochemical assays.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity against various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the development of new materials, such as organic semiconductors and pharmaceuticals. Its unique properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide exerts its effects depends on its molecular targets and pathways. The thiophene and pyridine rings can interact with specific receptors or enzymes, leading to biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug with a similar structure but different functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which also show various biological activities.
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of thiophene, pyridine, and furan rings. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-1-3-19-9-12)17-7-11-5-14(8-16-6-11)13-2-4-20-10-13/h1-6,8-10H,7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJVTTHSGZYBPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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